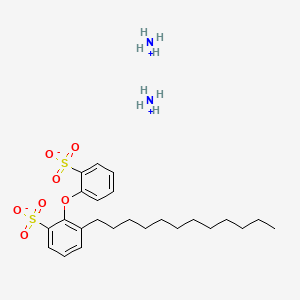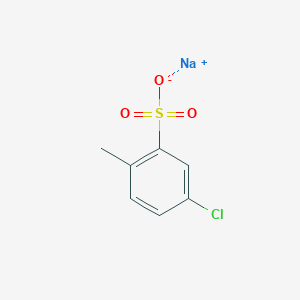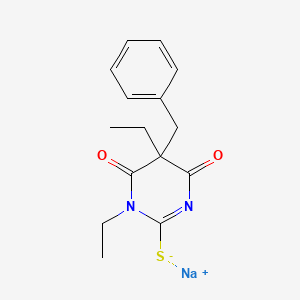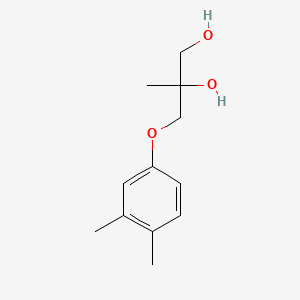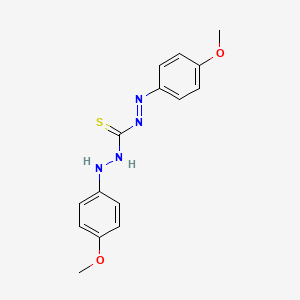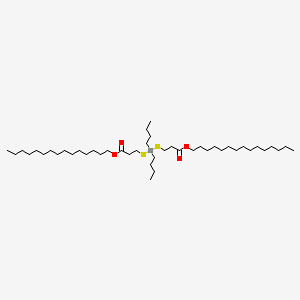
Dibutyltin bis(pentadecyl 3-mercaptopropionate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyltin bis(pentadecyl 3-mercaptopropionate): is an organotin compound that features two butyl groups and two pentadecyl 3-mercaptopropionate groups attached to a tin atom. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dibutyltin bis(pentadecyl 3-mercaptopropionate) typically involves the reaction of dibutyltin oxide with pentadecyl 3-mercaptopropionate in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Dibutyltin oxide+2Pentadecyl 3-mercaptopropionate→Dibutyltin bis(pentadecyl 3-mercaptopropionate)+Water
Industrial Production Methods: In an industrial setting, the production of Dibutyltin bis(pentadecyl 3-mercaptopropionate) involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure high yield and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions:
Oxidation: Dibutyltin bis(pentadecyl 3-mercaptopropionate) can undergo oxidation reactions, particularly at the sulfur atoms in the mercaptopropionate groups.
Substitution: The compound can participate in substitution reactions where the butyl groups or the mercaptopropionate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substituting Agents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Substitution Products: Various organotin derivatives depending on the substituting agent used.
科学的研究の応用
Chemistry:
Catalysis: Dibutyltin bis(pentadecyl 3-mercaptopropionate) is used as a catalyst in polymerization reactions, particularly in the production of polyurethanes and polyesters.
Stabilizers: It acts as a stabilizer in the production of polyvinyl chloride (PVC) to prevent degradation during processing.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Drug Delivery: Research is ongoing into its use as a carrier for drug delivery systems, leveraging its ability to form stable complexes with various drugs.
Industry:
Coatings: Used in the formulation of coatings and paints to enhance durability and resistance to environmental factors.
Adhesives: Incorporated into adhesives to improve bonding strength and flexibility.
作用機序
Molecular Targets and Pathways: The mechanism of action of Dibutyltin bis(pentadecyl 3-mercaptopropionate) involves its interaction with cellular membranes and proteins. The mercaptopropionate groups can form disulfide bonds with thiol groups in proteins, leading to alterations in protein function and cellular processes. This interaction is crucial for its antimicrobial and catalytic activities.
類似化合物との比較
Dibutyltin dilaurate: Another organotin compound used as a catalyst in polymerization reactions.
Dibutyltin diacetate: Known for its applications in organic synthesis and as a stabilizer in PVC production.
Dibutyltin dichloride: Used in the synthesis of other organotin compounds and as a catalyst in various chemical reactions.
Uniqueness: Dibutyltin bis(pentadecyl 3-mercaptopropionate) is unique due to the presence of long-chain alkyl groups (pentadecyl) and mercaptopropionate groups, which impart distinct chemical properties such as enhanced solubility in organic solvents and specific reactivity towards thiol-containing compounds.
特性
CAS番号 |
70969-63-0 |
|---|---|
分子式 |
C44H88O4S2Sn |
分子量 |
864.0 g/mol |
IUPAC名 |
pentadecyl 3-[dibutyl-(3-oxo-3-pentadecoxypropyl)sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C18H36O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-18(19)15-17-21;2*1-3-4-2;/h2*21H,2-17H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChIキー |
JAGXWYFLJYKUCO-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCOC(=O)CCS[Sn](CCCC)(CCCC)SCCC(=O)OCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


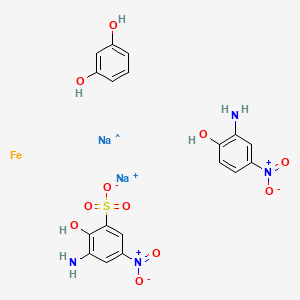
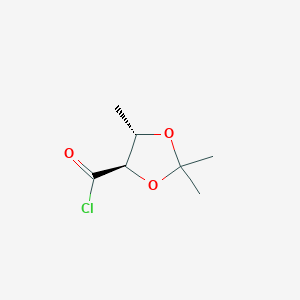
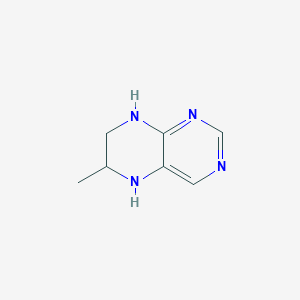
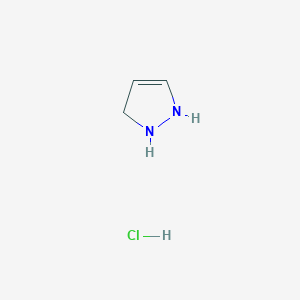
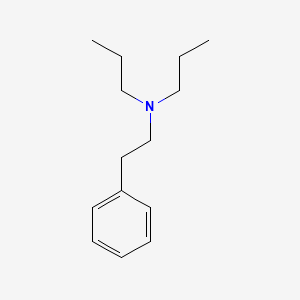
![2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)

